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Compound of Interest

Compound Name: GSK2593074A

Cat. No.: B15585382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GSK2593074A is a potent and selective dual inhibitor of Receptor-Interacting Protein Kinase 1

(RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2] These kinases are key

mediators of necroptosis, a form of programmed necrotic cell death that is implicated in the

pathophysiology of a range of inflammatory and neurodegenerative diseases. By targeting both

RIPK1 and RIPK3, GSK2593074A offers a promising therapeutic strategy for conditions where

necroptosis is a significant contributor to disease progression. This technical guide provides a

comprehensive overview of the structure, mechanism of action, and available data on

GSK2593074A.

Chemical Structure
The chemical structure of GSK2593074A is 1-(5-(4-amino-7-(1-methyl-1H-pyrazol-4-

yl)thieno[3,2-c]pyridin-3-yl)indolin-1-yl)-2-phenylethan-1-one.[3]

Molecular Formula: C₂₇H₂₃N₅OS[3]

Molecular Weight: 465.57 g/mol [4]

CAS Number: 1337531-06-2[5]
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Synthesis
A detailed, step-by-step synthesis protocol for GSK2593074A is not publicly available in the

reviewed scientific literature or patent databases. However, based on its chemical structure, a

plausible retrosynthetic analysis suggests a multi-step synthesis involving the coupling of three

key fragments: a substituted indoline, a phenylacetic acid derivative, and a 4-amino-thieno[3,2-

c]pyridine core, which itself is further functionalized with a methyl-pyrazole group. The

synthesis would likely involve standard organic chemistry reactions such as amide bond

formation, cross-coupling reactions (e.g., Suzuki or Stille coupling) to attach the pyrazole

moiety, and construction of the heterocyclic thieno[3,2-c]pyridine core.

Mechanism of Action
GSK2593074A functions as a dual inhibitor of the kinase activity of both RIPK1 and RIPK3.[1]

[2] These two kinases are central to the necroptosis signaling pathway. Upon stimulation by

ligands such as Tumor Necrosis Factor-alpha (TNFα), and in the absence of active caspase-8,

RIPK1 and RIPK3 are recruited into a signaling complex known as the necrosome.[6][7] Within

this complex, they undergo autophosphorylation and phosphorylate each other, leading to the

recruitment and phosphorylation of the downstream effector, Mixed Lineage Kinase Domain-

Like protein (MLKL).[6] Phosphorylated MLKL then oligomerizes and translocates to the

plasma membrane, leading to membrane permeabilization and ultimately, necrotic cell death.[6]

GSK2593074A, by inhibiting the kinase activity of both RIPK1 and RIPK3, prevents the

phosphorylation events necessary for necrosome activation and subsequent MLKL-mediated

cell death.[1][2] This dual inhibition provides a comprehensive blockade of the necroptosis

pathway.

Quantitative Data
The following tables summarize the available quantitative data for GSK2593074A.

Table 1: In Vitro Potency and Binding Affinity
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Target Assay Value
Cell
Line/System

Reference

Necroptosis IC₅₀ ~3 nM
MOVAS and

L929 cells
[5]

RIPK1 Kd 12 nM
In vitro binding

assay
[8]

RIPK3 Kd 130 nM
In vitro binding

assay
[8]

Table 2: In Vivo Efficacy in a Mouse Model of Abdominal Aortic Aneurysm (AAA)

Parameter
Treatment
Group

Value P-value Reference

Aortic Dilatation DMSO 85.39 ± 15.76% <0.05 [5]

GSK2593074A 36.28 ± 5.76% [5]

AAA Incidence DMSO 83.3% [5]

GSK2593074A 16.7% [5]

Aortic Expansion DMSO 66.06 ± 9.17% <0.05 [5]

GSK2593074A 27.36 ± 8.25% [5]

Progression in

Aortic Diameter
DMSO 157.2 ± 32.0% < .01 [9]

GSK2593074A 83.2 ± 13.1% [9]

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the necroptosis signaling pathway and a general experimental

workflow for evaluating necroptosis inhibitors.
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Caption: The Necroptosis Signaling Pathway and the inhibitory action of GSK2593074A.
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Caption: A general experimental workflow for evaluating necroptosis inhibitors like

GSK2593074A.

Experimental Protocols
In Vivo Abdominal Aortic Aneurysm (AAA) Model in Mice
The following protocol is a summary of the methodology used in published studies to evaluate

the efficacy of GSK2593074A in a mouse model of AAA.[9]

1. Animal Model:
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Male C57BL/6J mice are used.

2. Aneurysm Induction:

Mice are anesthetized, and the abdominal aorta is exposed through a midline incision.

A solution of calcium chloride (CaCl₂) is applied topically to the external surface of the aorta

for a defined period to induce injury and inflammation, leading to aneurysm formation.

3. GSK2593074A Administration:

A cohort of mice receives daily intraperitoneal (i.p.) injections of GSK2593074A (e.g., 4.65

mg/kg/day) starting at a specified time point after aneurysm induction (e.g., day 7).[9]

A control group receives injections of the vehicle (e.g., DMSO).[9]

4. Monitoring and Endpoint Analysis:

The diameter of the abdominal aorta is monitored at regular intervals using non-invasive

imaging techniques such as ultrasound.

At the end of the study period (e.g., day 28), mice are euthanized, and the aortas are

harvested.[9]

Histological and immunohistochemical analyses are performed on the aortic tissue to assess

parameters such as inflammation (e.g., macrophage infiltration), elastin degradation, and

smooth muscle cell content.

Conclusion
GSK2593074A is a valuable research tool and a potential therapeutic candidate for a variety of

inflammatory and degenerative diseases driven by necroptosis. Its dual inhibitory activity

against both RIPK1 and RIPK3 provides a robust blockade of this cell death pathway. While a

detailed synthesis protocol is not publicly available, the provided information on its structure,

mechanism of action, and in vitro and in vivo activity serves as a comprehensive guide for

researchers in the field of drug development and cell death. Further studies are warranted to

fully elucidate its therapeutic potential and to develop a scalable synthetic route for clinical

applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b15585382?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

